molecular formula C8H16ClN B13578372 3-Ethyl-1-azaspiro[3.3]heptane hydrochloride

3-Ethyl-1-azaspiro[3.3]heptane hydrochloride

Cat. No.: B13578372
M. Wt: 161.67 g/mol
InChI Key: FFQTUZRHDDTRNI-UHFFFAOYSA-N
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Description

3-Ethyl-1-azaspiro[3.3]heptane hydrochloride is a spirocyclic compound that has garnered attention in the field of medicinal chemistry. This compound is a derivative of 1-azaspiro[3.3]heptane, which is known for its bioisosteric properties, mimicking the piperidine ring commonly found in many bioactive molecules . The unique structure of this compound makes it a valuable scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-azaspiro[3.3]heptane typically involves a thermal [2+2] cycloaddition between endocyclic alkenes and Graf’s isocyanate (ClO2S-NCO), resulting in spirocyclic β-lactams. The reduction of the β-lactam ring with alane (AlH3) produces 1-azaspiro[3.3]heptane .

Industrial Production Methods

Industrial production of 3-ethyl-1-azaspiro[3.3]heptane hydrochloride would likely follow a similar synthetic route but on a larger scale. The key steps would involve the scalable synthesis of the spirocyclic β-lactam intermediate, followed by its reduction and subsequent alkylation to introduce the ethyl group. The final product would be purified and converted to its hydrochloride salt form for stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-azaspiro[3.3]heptane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-ethyl-1-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets, mimicking the piperidine ring. This interaction can modulate the activity of various enzymes and receptors, leading to its biological effects. The nitrogen atom in the azaspiro structure plays a crucial role in its binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which can enhance its biological activity and stability compared to other similar compounds.

Properties

Molecular Formula

C8H16ClN

Molecular Weight

161.67 g/mol

IUPAC Name

3-ethyl-1-azaspiro[3.3]heptane;hydrochloride

InChI

InChI=1S/C8H15N.ClH/c1-2-7-6-9-8(7)4-3-5-8;/h7,9H,2-6H2,1H3;1H

InChI Key

FFQTUZRHDDTRNI-UHFFFAOYSA-N

Canonical SMILES

CCC1CNC12CCC2.Cl

Origin of Product

United States

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